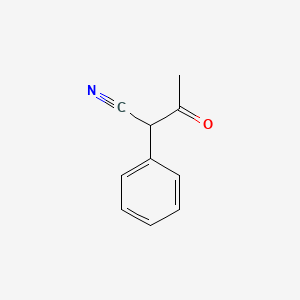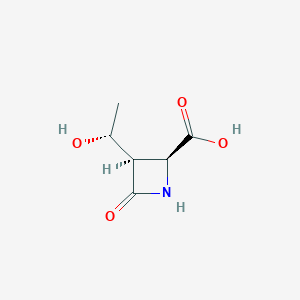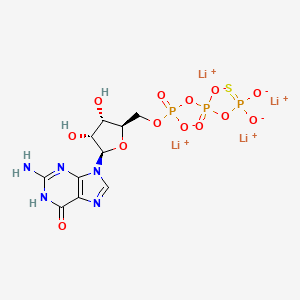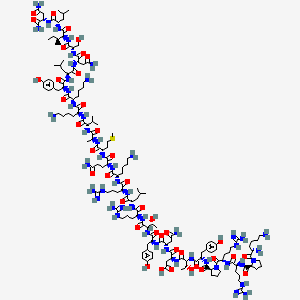
Copper(II) 3,5-diisopropylsalicylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 3,5-diisopropylsalicylate hydrate is a coordination complex that has gained significant attention in recent years due to its potential applications in various fields, including catalysis, materials science, and biomedical research. This compound is synthesized by reacting copper(II) acetate with 3,5-diisopropylsalicylic acid in the presence of water.
Scientific Research Applications
Medicine
Copper(II) 3,5-diisopropylsalicylate hydrate has potential applications in medicine due to copper’s inherent antibacterial properties. It can be used in the synthesis of antibacterial coatings for medical devices, reducing the risk of infection. Additionally, its antifungal properties make it a candidate for developing topical antifungal treatments .
Agriculture
In agriculture, this copper complex can serve as a fungicide or bactericide. It can be applied to crops to prevent fungal infections and bacterial growth, which are common issues that affect crop yield and quality. Its efficacy in controlling a wide range of plant pathogens makes it a valuable tool for farmers .
Chemical Synthesis
Copper(II) 3,5-diisopropylsalicylate hydrate is a versatile catalyst in organic synthesis. It can promote various reactions such as substitution reactions, cross-coupling reactions, and more. Its effectiveness as a catalyst stems from copper’s ability to facilitate electron transfer processes, which are fundamental to many types of chemical reactions .
Mechanism of Action
Target of Action
Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound It is known to be used as a catalyst in various organic synthesis reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the energy barrier, enabling the reaction to proceed more efficiently .
Biochemical Pathways
As a catalyst, it is involved in various organic synthesis reactions .
Result of Action
Copper(II) 3,5-diisopropylsalicylate hydrate has been found to have potent antioxidant activity . In a study, pretreatment with this compound reduced the level of hyperglycemia by 34% and the mortality rate by 29% in streptozotocin-induced diabetes in animals .
Action Environment
The action, efficacy, and stability of Copper(II) 3,5-diisopropylsalicylate hydrate can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but may decompose at high temperatures, in light, or when in contact with oxygen .
properties
IUPAC Name |
copper;2-hydroxy-3,5-di(propan-2-yl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18O3.Cu.H2O/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h2*5-8,14H,1-4H3,(H,15,16);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHJQWNYQOFKBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38CuO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) 3,5-diisopropylsalicylate hydrate | |
CAS RN |
123334-28-1 |
Source


|
| Record name | Copper-bis(3,5-diisopropylsalicylato) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?
A1: When Copper(II) 3,5-diisopropylsalicylate hydrate (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].
Q2: Can you describe the structure of the copper complex formed in this reaction?
A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








